molecular formula C23H27N3O5 B11395741 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11395741
M. Wt: 425.5 g/mol
InChI Key: FJQNMJODGRKLMG-UHFFFAOYSA-N
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Description

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This specific compound is characterized by its unique structure, which includes diethoxyphenyl and methylpropoxybenzamide groups.

Preparation Methods

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide typically involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of microbial growth .

Comparison with Similar Compounds

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide can be compared with other oxadiazole derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H27N3O5/c1-5-28-19-12-9-17(13-20(19)29-6-2)21-22(26-31-25-21)24-23(27)16-7-10-18(11-8-16)30-14-15(3)4/h7-13,15H,5-6,14H2,1-4H3,(H,24,26,27)

InChI Key

FJQNMJODGRKLMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC(C)C)OCC

Origin of Product

United States

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